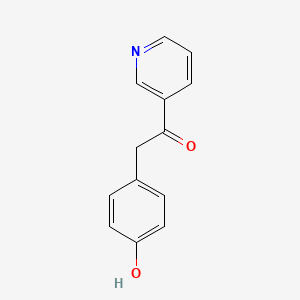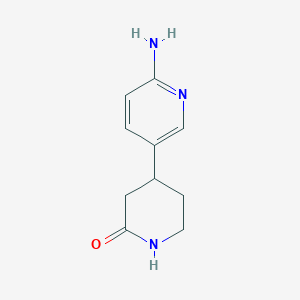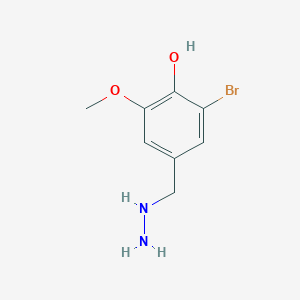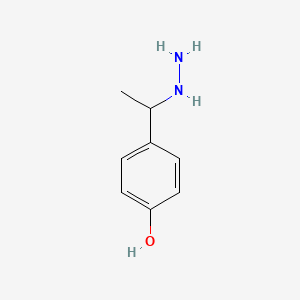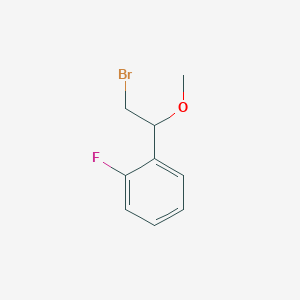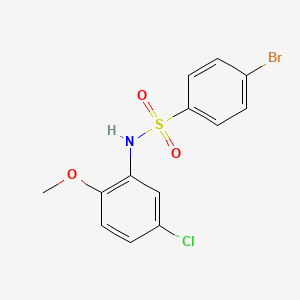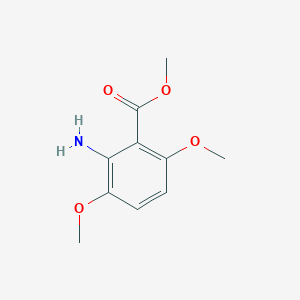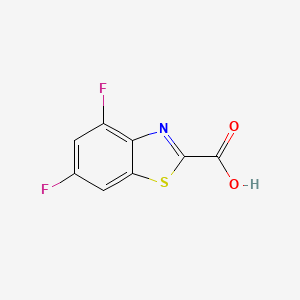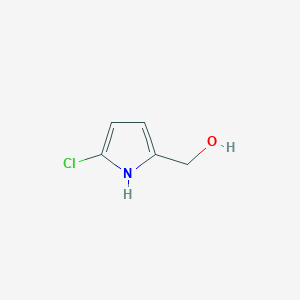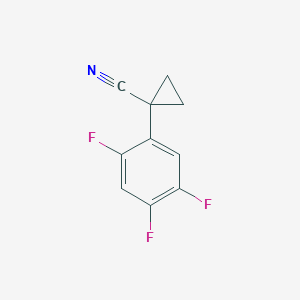
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is a chemical compound that features a pyrazole ring substituted with a chlorine atom at the 5-position and an acetaldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde typically involves the reaction of 5-chloro-1H-pyrazole with acetaldehyde under controlled conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent to facilitate the reaction . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-(5-Chloro-1H-pyrazol-1-YL)acetic acid.
Reduction: 2-(5-Chloro-1H-pyrazol-1-YL)ethanol.
Substitution: 2-(5-Methoxy-1H-pyrazol-1-YL)acetaldehyde.
Scientific Research Applications
2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets . The chlorine atom and aldehyde group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 2-(4-Chloro-1H-pyrazol-1-YL)acetaldehyde
- 2-(5-Methyl-1H-pyrazol-1-YL)acetaldehyde
- 2-(5-Bromo-1H-pyrazol-1-YL)acetaldehyde
Comparison: 2-(5-Chloro-1H-pyrazol-1-YL)acetaldehyde is unique due to the presence of the chlorine atom at the 5-position of the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs . The position and type of substituents on the pyrazole ring can alter the compound’s electronic properties, making it more or less reactive in certain chemical reactions .
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
2-(5-chloropyrazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C5H5ClN2O/c6-5-1-2-7-8(5)3-4-9/h1-2,4H,3H2 |
InChI Key |
ZHUSEJBYIGUJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


